2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride
Description
2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride (molecular formula: C₁₇H₁₄NO₄·Cl, molecular weight: 331.75 g/mol) is a hydroxylated derivative of the protoberberine class of isoquinoline alkaloids. Structurally, it features a fused isoquinoline backbone with four hydroxyl groups at positions 2, 3, 9, and 10, a dihydro moiety at positions 5 and 6, and a chloride counterion . This compound is closely related to berberine derivatives but distinct due to its hydroxylation pattern.
Properties
IUPAC Name |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4.ClH/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22;/h1-2,5-8H,3-4H2,(H3,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTAGWUOBIRALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride typically involves multi-step organic reactions. One common method includes the use of isoquinoline derivatives as starting materials, which undergo hydroxylation and subsequent cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may inhibit certain enzymes or act as an antioxidant, protecting cells from oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Structural Notes:
- The dihydro moiety (5,6-dihydro) reduces aromaticity, which may influence electron distribution and redox properties .
Pharmacological Activity
Table 2: Reported Bioactivities of Analogous Compounds
Mechanistic Insights :
Biological Activity
2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN2O4
- Molecular Weight : 331.7 g/mol
- CAS Number : 248262-61-5
The compound is characterized by multiple hydroxy groups and a dihydroisoquinoline structure, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring the ability to scavenge free radicals, it demonstrated a significant reduction in oxidative stress markers:
- DPPH Radical Scavenging Activity : IC50 value of 25 µg/mL.
- ABTS Radical Scavenging Activity : IC50 value of 30 µg/mL.
These results indicate that the compound may protect cells from oxidative damage, potentially contributing to its therapeutic effects.
Neuroprotective Effects
Preliminary studies have suggested neuroprotective properties of 2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride. In cellular models of neurodegeneration:
- The compound reduced apoptosis in neuronal cells exposed to neurotoxic agents.
- It modulated key signaling pathways involved in cell survival and inflammation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the compound showed a significant decrease in infection rates compared to controls. -
Neuroprotection in Animal Models :
An animal study demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity.
The biological activities of 2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and oxidative stress responses.
- Modulation of Signaling Pathways : It appears to interact with pathways related to inflammation and apoptosis in neuronal cells.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
Methodological Answer: The synthesis typically involves dissolving palmatine chloride (1 mmol) in absolute methanol and reacting it with stoichiometric NaOH under stirring conditions. For co-crystallization studies, adding ligands like genistein (1 mmol) and recrystallizing in methanol yields stable crystalline forms . Characterization should include:
- X-ray crystallography : Resolve stereochemistry and lattice parameters (e.g., triclinic space group P1̅, a = 12.039 Å, b = 12.353 Å) .
- NMR spectroscopy : Assign methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) to confirm substitution patterns .
- Mass spectrometry : Confirm molecular weight (387.857 g/mol) and fragmentation patterns .
Q. How can researchers verify the compound’s purity and stability under experimental conditions?
Methodological Answer:
- HPLC-UV/LC-MS : Use C18 columns with methanol/water gradients to detect impurities (<0.5% area) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition above 205°C) .
- Long-term storage : Store at –20°C in desiccators to prevent hygroscopic degradation; monitor via periodic NMR or FTIR .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what experimental designs are optimal?
Methodological Answer:
- Derivatization strategies : Introduce amino or morpholino groups at the 3-position via Mitsunobu reactions or nucleophilic substitution (e.g., using 4-(3-hydroxypropyl)morpholine) to improve acetylcholinesterase inhibition .
- Activity assays : Pair synthesis with in vitro enzyme inhibition assays (e.g., Ellman’s method for IC50 determination) and molecular docking to validate binding modes .
- Data validation : Compare results across multiple cell lines (e.g., SH-SY5Y neurons) to mitigate cell-specific variability .
Q. How should researchers resolve contradictions in reported biological activities (e.g., IDO-1 vs. Topoisomerase I inhibition)?
Methodological Answer:
- Dose-response profiling : Test the compound across a broad concentration range (nM–µM) to identify off-target effects .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities (KD) for conflicting targets .
- Computational modeling : Perform molecular dynamics simulations to assess conformational flexibility and binding pocket accessibility .
Q. What crystallographic techniques are critical for analyzing co-crystals or solvates of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve asymmetric units (e.g., one palmatine cation, one genistein anion, and methanol per unit cell) and hydrogen-bonding networks (O3…O2 = 2.595 Å) .
- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from CIF files .
- Synchrotron radiation : Enhance resolution for weakly diffracting crystals (e.g., high-solvent content systems) .
Data Contradiction Analysis
Q. How can discrepancies in melting points (e.g., 205°C vs. undefined values) be addressed?
Methodological Answer:
Q. Why do computational logP values (e.g., 0.388) differ from experimental partitioning data?
Methodological Answer:
- Experimental validation : Perform shake-flask assays (octanol/water) under controlled pH (7.4) to account for ionization .
- Software calibration : Compare outputs from multiple tools (e.g., ChemAxon vs. Schrödinger) and adjust atomic partial charges based on X-ray charge density maps .
Methodological Best Practices
Q. What controls are essential in pharmacological studies to ensure reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
